1-(4-Ethoxyphenyl)pyrrolidin-3-one
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Overview
Description
1-(4-Ethoxyphenyl)pyrrolidin-3-one is a chemical compound that features a pyrrolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)pyrrolidin-3-one typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzophenone.
Reduction: Formation of 4-ethoxyphenylpyrrolidine or 4-ethoxyphenylethanol.
Substitution: Formation of 4-halophenylpyrrolidin-3-one derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling and function.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidin-3-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)pyrrolidin-3-one: Contains a chlorine atom in place of the ethoxy group.
1-(4-Methylphenyl)pyrrolidin-3-one: Features a methyl group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyphenyl)pyrrolidin-3-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12-5-3-10(4-6-12)13-8-7-11(14)9-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
RWIGTKOOBSEECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)C2 |
Origin of Product |
United States |
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